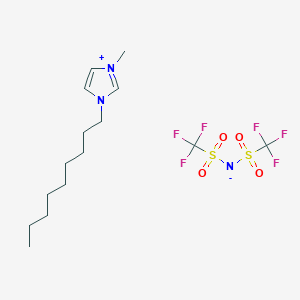
1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a compound with the molecular formula C13H21F6N3O4S2 . It is also known by other names such as 425382-14-5, CHEMBL3260230, and MFCD19382530 . The molecular weight of this compound is 461.4 g/mol .
Synthesis Analysis
While specific synthesis details for 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide were not found, similar compounds have been studied using density functional theory (DFT) methods .
Molecular Structure Analysis
The molecular structure of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has been studied using density functional theory (DFT) methods in addition to infrared and UV-vis spectroscopy . The interaction energies, stabilization energies, and natural orbital analysis of the ion pair conformers have been thoroughly analyzed and discussed .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide were not found, the solubility of gases such as oxygen and methane in similar compounds can be improved in the presence of carbon dioxide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide include a molecular weight of 461.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 11, and a rotatable bond count of 8 . This compound also has solubility and thermodynamic properties that have been tabulated .
Scientific Research Applications
Physicochemical Properties
This compound has been studied for its physicochemical properties . It has been found that the solubility and thermodynamic properties of 1-heptyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide mixtures are significant . These properties make it a subject of interest in various scientific research fields .
Ionic Liquids
1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . Ionic liquids exhibit unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These characteristics make them useful in a variety of applications .
Electrolytes in Batteries
Ionic liquids, including 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, find applications as electrolytes in lithium/sodium ion batteries . Their high ionic conductivity makes them suitable for this purpose .
Dye-Sensitized Solar Cells
Another application of ionic liquids like 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is in dye-sensitized solar cells . Their unique properties contribute to the efficiency of these solar cells .
Synthesis of Conducting Polymers
Ionic liquids are also used as media for the synthesis of conducting polymers . The 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can be used in this context .
Intercalation Electrode Materials
The compound is used in the creation of intercalation electrode materials . These materials are used in various types of batteries, enhancing their performance .
Structural and Electronic Insights
Research has been conducted to provide structural and electronic insights into the multifold interactions occurring in 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide . This understanding is crucial for its applications in various fields .
Next-Generation Li-ion Battery Electrolytes
The compound is being targeted for applications in next-generation Li-ion battery electrolytes . Its unique properties make it a promising candidate for this application .
Future Directions
Mechanism of Action
Target of Action
1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as [C7MIm][NTf2], is a type of ionic liquid It is often used in chemical reactions as a solvent due to its unique properties such as low viscosity and high conductivity .
Mode of Action
The compound interacts with its targets by facilitating or inhibiting certain chemical reactions. As an ionic liquid, it can enhance the solubility of gases such as oxygen and methane, especially in the presence of carbon dioxide . This property makes it useful in various industrial applications.
Pharmacokinetics
Its solubility and thermodynamic properties have been extensively studied .
Result of Action
The primary result of the action of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is the alteration of the physical and chemical properties of the solution it is in. This can lead to enhanced reaction rates, improved solubility of other compounds, and other beneficial effects in industrial applications .
Action Environment
The action of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For example, temperature can affect its solubility and other thermodynamic properties . Furthermore, the presence of other compounds, such as carbon dioxide, can enhance its ability to dissolve gases .
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-heptyl-3-methylimidazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.C2F6NO4S2/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-11H,3-8H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAAZONSAUQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)

![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)








